2-benzyl-3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
2-benzyl-3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include palladium catalysts, boron reagents, and halogenated compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted benzothiadiazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-benzyl-3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-benzyl-3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 2-benzyl-3-{4-[(3-bromobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Uniqueness
The uniqueness of 2-benzyl-3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other similar compounds .
Properties
Molecular Formula |
C29H27ClN2O4S |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
2-benzyl-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C29H27ClN2O4S/c1-2-35-27-18-23(15-16-26(27)36-20-22-11-8-12-24(30)17-22)29-31-25-13-6-7-14-28(25)37(33,34)32(29)19-21-9-4-3-5-10-21/h3-18,29,31H,2,19-20H2,1H3 |
InChI Key |
ZJJWOPGWSXZSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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